

An In-depth Technical Guide to the Thermochemical Properties of *cis*-2-Pentene

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Compound of Interest

Compound Name: *cis*-2-Pentene

Cat. No.: B165939

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This guide provides a comprehensive overview of the thermochemical properties of ***cis*-2-Pentene**, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental methodologies, and visualizations of relevant chemical pathways.

Core Thermochemical Data

The following tables summarize the essential thermochemical and physical properties of ***cis*-2-Pentene**. This data is critical for understanding its energetic behavior and stability.

Table 1: Standard Molar Thermochemical Properties of ***cis*-2-Pentene**

Property	Symbol	Value	Units	Reference
Standard Molar Enthalpy of Formation (liquid)	$\Delta_f H^\circ_{\text{liquid}}$	-53.8 ± 0.8	kJ/mol	[1]
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-27.1 ± 0.8	kJ/mol	[2]
Standard Molar Enthalpy of Combustion (liquid)	$\Delta_c H^\circ_{\text{liquid}}$	-3351.4 ± 0.7	kJ/mol	[1]
Standard Molar Entropy (liquid)	S°_{liquid}	233.9 ± 0.4	J/mol·K	[1]

Table 2: Heat Capacity of **cis-2-Pentene**

State	Molar Heat Capacity (Cp)	Temperature (K)	Pressure (bar)	Reference
Gas	98.7	298.15	1	[3]
Gas	128.3	400	1	[3]
Liquid	154.95	298.15	1	[2]

Table 3: Phase Change Properties of **cis-2-Pentene**

Property	Symbol	Value	Units	Reference
Enthalpy of Vaporization	$\Delta_{\text{vap}}H^\circ$	26.7 ± 0.1	kJ/mol	[4]
Enthalpy of Fusion	$\Delta_{\text{fus}}H$	7.11	kJ/mol	[4]
Entropy of Fusion	$\Delta_{\text{fus}}S$	58.4	J/mol·K	[4]

Table 4: Physical Properties of **cis-2-Pentene**

Property	Value	Units	Reference
Molecular Weight	70.13	g/mol	[5]
Boiling Point	36.9	°C	[5]
Melting Point	-151.4	°C	[5]
Density	0.6556	g/cm ³ at 20°C	[5]
Refractive Index	1.3830 at 20°C	[5]	

Experimental Protocols

The determination of thermochemical properties is primarily achieved through calorimetric methods. Below are detailed, representative protocols for key experimental procedures.

2.1. Determination of the Enthalpy of Combustion via Oxygen Bomb Calorimetry

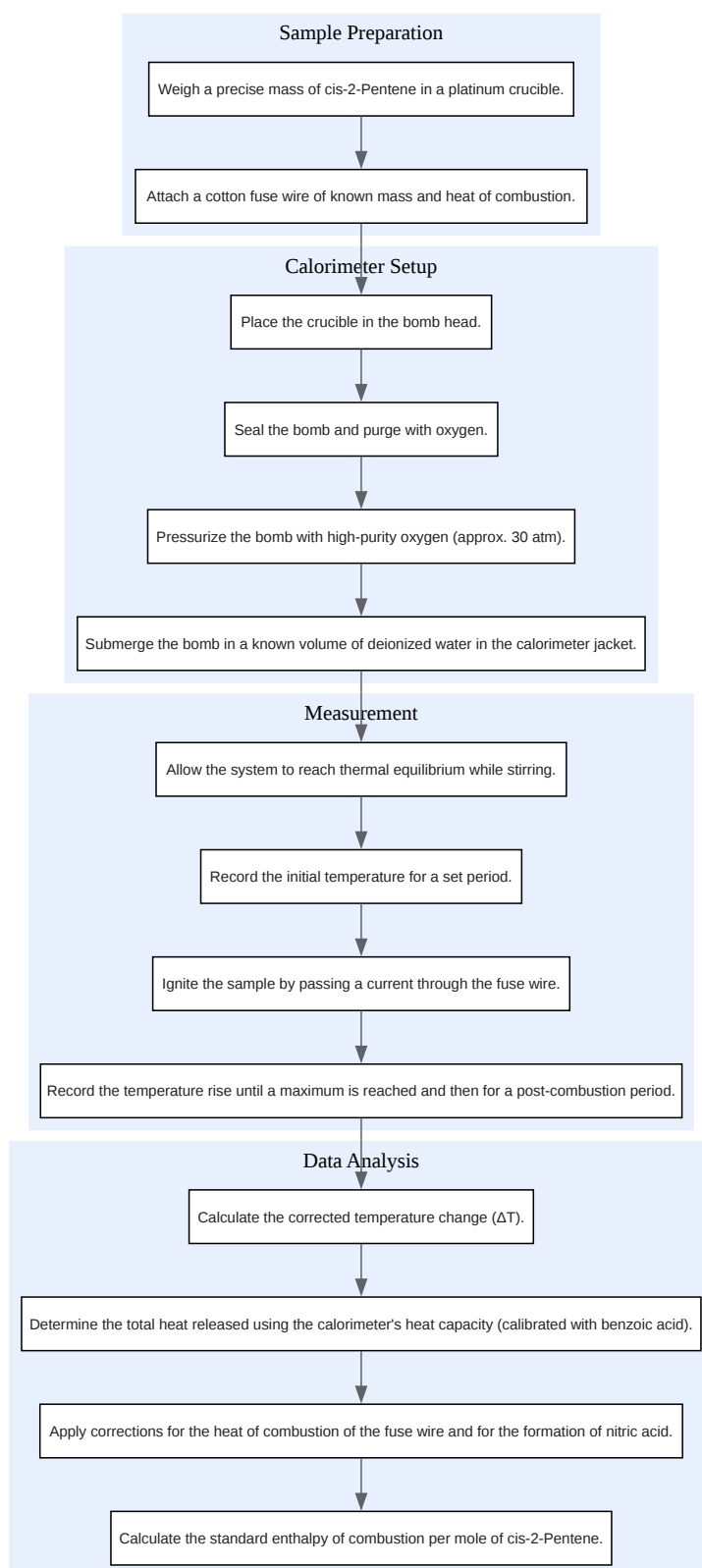
This protocol describes the experimental workflow for determining the standard enthalpy of combustion of liquid **cis-2-Pentene**.

Objective: To measure the heat released during the complete combustion of a known mass of **cis-2-Pentene** in a high-pressure oxygen environment.

Materials and Apparatus:

- Oxygen bomb calorimeter
- High-purity **cis-2-Pentene** sample
- Benzoic acid (for calibration)
- Platinum crucible
- Cotton fuse wire
- High-pressure oxygen source
- Digital thermometer with high precision
- Stirrer
- Deionized water

Experimental Workflow:



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Caption: Experimental workflow for determining the enthalpy of combustion.

2.2. Determination of the Enthalpy of Hydrogenation

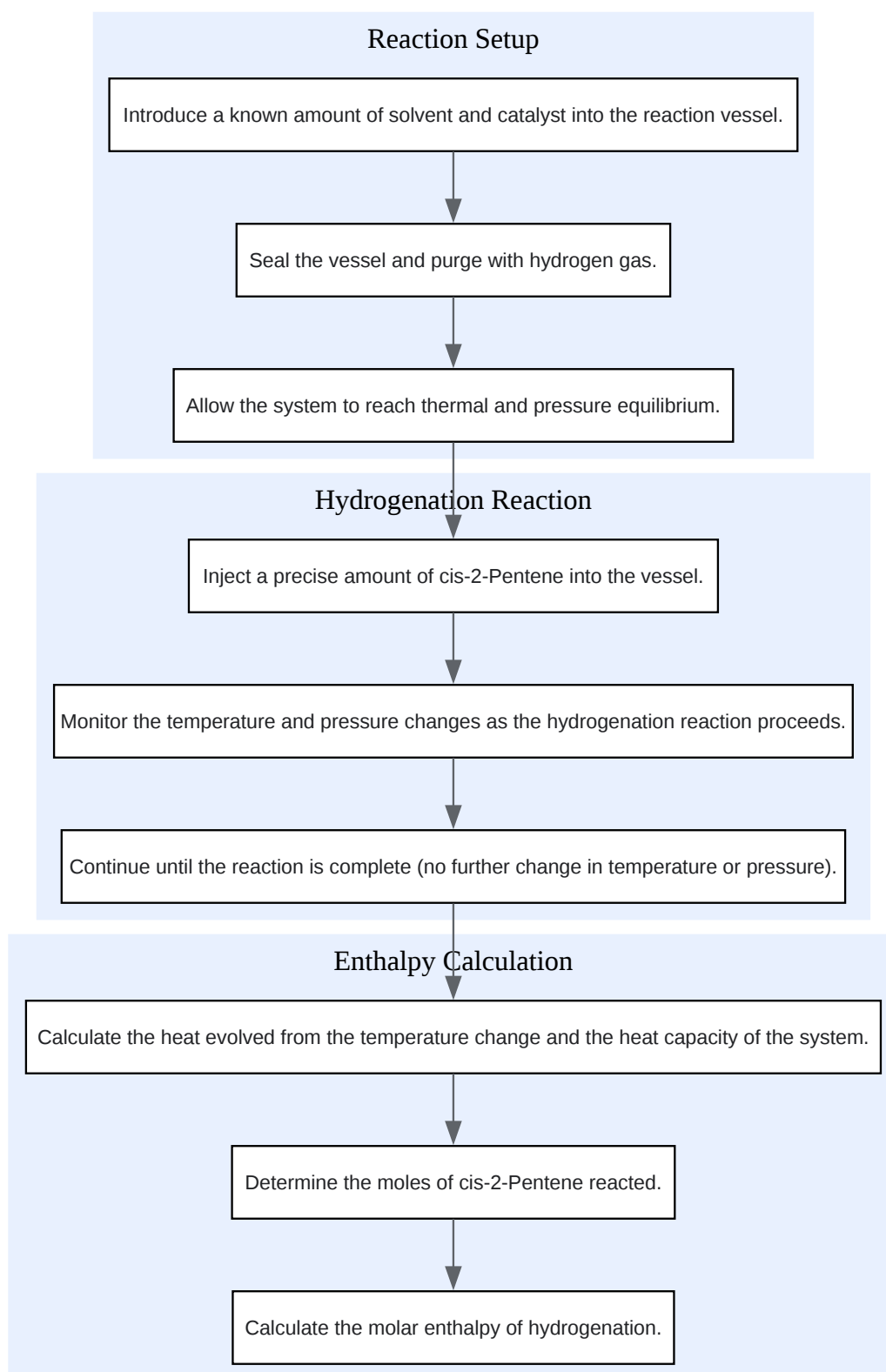
The stability of alkenes can be compared by measuring their heats of hydrogenation.^[6]

Objective: To measure the enthalpy change for the hydrogenation of **cis-2-Pentene** to pentane.

Materials and Apparatus:

- Reaction calorimeter
- High-purity **cis-2-Pentene**
- Hydrogen gas source
- Palladium on carbon (Pd/C) catalyst
- Solvent (e.g., hexane)
- Stirring mechanism
- Temperature and pressure sensors

Experimental Workflow:



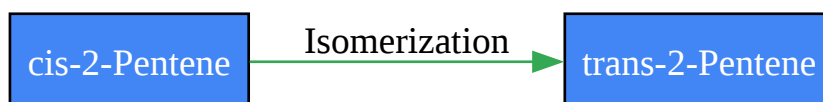
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Caption: Experimental workflow for determining the enthalpy of hydrogenation.

Chemical Pathways and Relationships

3.1. Isomerization to trans-2-Pentene

cis-2-Pentene can undergo isomerization to its more stable stereoisomer, trans-2-Pentene. The standard enthalpy of combustion of trans-2-pentene is -3118.3 kJ/mol, compared to -3122.8 kJ/mol for **cis-2-pentene**, indicating that the trans isomer is more stable.[7] The standard free energy change for this equilibrium at 400 K is -3.67 kJ/mol.[8]

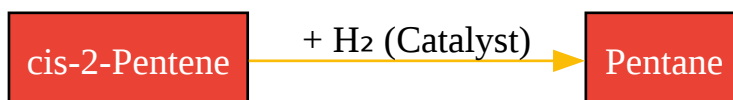


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Caption: Isomerization of **cis-2-Pentene**.

3.2. Hydrogenation to Pentane

In the presence of a catalyst, **cis-2-Pentene** undergoes hydrogenation to form pentane.[9] This is a reduction reaction where hydrogen is added across the double bond.



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Caption: Hydrogenation of **cis-2-Pentene**.

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